2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
Scientific Research Applications
Anti-Tumor Activity
The compound has shown promising anti-tumor activity. Specifically, one derivative, 22i, demonstrated excellent inhibition against cancer cell lines, including A549, MCF-7, and HeLa. Its IC50 values were 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, 22i exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
Kinase Inhibition
The compound’s ability to inhibit c-Met kinase is noteworthy. Kinases play crucial roles in cellular signaling pathways, and targeting them can have therapeutic implications. Compound 22i’s potent inhibition of c-Met kinase suggests its potential as a targeted therapy .
Structural Motif in Agrochemicals and Pharmaceuticals
The trifluoromethylpyridine moiety found in this compound serves as a key structural motif in active agrochemicals and pharmaceutical ingredients. Researchers have explored its applications in drug discovery and development. Understanding its role in molecular interactions can lead to novel drug candidates .
Synthetic Chemistry
The compound’s synthesis involves intriguing reactions, such as the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro(naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate. This synthetic pathway provides insights into the preparation of related compounds .
Mechanism of Action
properties
IUPAC Name |
N-(4-methylphenyl)-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-13-2-4-14(5-3-13)26-18(29)12-33-21-27-17-10-11-32-19(17)20(30)28(21)15-6-8-16(9-7-15)31-22(23,24)25/h2-9H,10-12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPECSQLCILSESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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